Selegiline-N-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFPCTFUZXEDKP-PUODRLBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)[N+](C)(CC#C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747511 | |
| Record name | N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366462-61-5 | |
| Record name | N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry and Derivatization of Selegiline N Oxide
Established Chemical Synthesis Pathways
The synthesis of Selegiline-N-oxide primarily involves the oxidation of the tertiary amine group in selegiline (B1681611).
Oxidative Methods for N-Oxide Formation
The formation of this compound from selegiline is an oxidation reaction that targets the nitrogen atom of the tertiary amine. This transformation is a common metabolic pathway in vivo, often mediated by enzymes like flavin-containing monooxygenases (FMOs). poison.orgnih.govnih.gov In the laboratory, this oxidation can be achieved using various oxidizing agents. A common method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. These reagents are effective in converting tertiary amines to their corresponding N-oxides. The synthesis is typically carried out under controlled conditions to ensure selective N-oxidation and minimize side reactions.
Reaction Conditions and Optimizations (e.g., temperature, solvents, reagents)
The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Careful control of parameters such as temperature, solvent, and the choice of oxidizing agent is crucial for optimizing the process. For instance, reactions are often conducted at low temperatures to control the exothermicity of the oxidation and to prevent degradation of the product. The choice of solvent is also critical; it must be inert to the oxidizing agent and capable of dissolving both the starting material and the product. Dichloromethane or chloroform (B151607) are commonly used solvents for such oxidations. The stoichiometry of the oxidizing agent is another key factor; a slight excess is often used to ensure complete conversion of the starting amine.
Table 1: General Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Rationale |
| Starting Material | Selegiline | Precursor tertiary amine |
| Oxidizing Agent | m-CPBA, Hydrogen Peroxide | To introduce the oxygen atom to the nitrogen |
| Solvent | Dichloromethane, Chloroform | Inert solvent to dissolve reactants |
| Temperature | 0°C to room temperature | To control reaction rate and minimize side products |
| Reaction Time | Varies (monitored by TLC/LC-MS) | To ensure completion of the reaction |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. This approach utilizes enzymes to catalyze specific steps in a synthetic route. For the synthesis of N-oxides, oxidoreductases such as flavin-containing monooxygenases (FMOs) or engineered cytochrome P450 enzymes can be employed. nih.govresearchgate.net These enzymes can exhibit high stereoselectivity, which is particularly important when dealing with chiral molecules like selegiline. While specific chemoenzymatic routes for the preparative synthesis of this compound are not extensively detailed in the provided search results, the in-vitro formation by FMOs suggests the feasibility of such an approach. nih.gov The development of robust and efficient biocatalytic systems for N-oxidation is an active area of research. researchgate.netacs.org
Chemical Reactivity and Transformation of this compound
This compound, as a tertiary amine N-oxide, exhibits characteristic chemical reactivity, including reduction back to the parent amine and potential for further oxidative transformations.
Reduction Pathways to Corresponding Amines
This compound can be readily reduced back to selegiline. This reduction can be accomplished using various reducing agents. Common laboratory reagents for the reduction of N-oxides include trivalent phosphorus compounds like triphenylphosphine (B44618) or trialkylphosphites, and catalytic hydrogenation. The choice of reducing agent can depend on the desired reaction conditions and the presence of other functional groups in the molecule. This reduction is a fundamental reaction of N-oxides and is often used to confirm their formation.
Further Oxidation and Derivative Formation
While N-oxides are already in a higher oxidation state compared to the parent amine, further oxidation can occur under specific conditions, potentially leading to the formation of other degradation products. uniupo.it The propargyl group in this compound could also be susceptible to certain oxidative conditions. Furthermore, the N-oxide functionality can influence the reactivity of adjacent groups and could potentially be used as a handle for further derivatization, although specific examples for this compound are not extensively documented in the provided results. Research on the reactivity of similar N-oxides suggests possibilities for rearrangements and other transformations under specific conditions. uniupo.it
Substitution Reactions Involving the N-Oxide Moiety
The N-oxide group in this compound is a focal point for chemical reactivity, enabling a variety of substitution reactions. While specific literature detailing these reactions exclusively for this compound is limited, the established chemistry of tertiary amine N-oxides provides a strong framework for predicting its reactivity. Generally, this compound can participate in nucleophilic substitution reactions, where the N-oxide group is ultimately replaced by other functional groups.
One of the most well-known reactions of tertiary amine N-oxides is the Polonovski reaction . organicreactions.org This reaction typically involves the treatment of the N-oxide with an activating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), which leads to the formation of an iminium ion intermediate. organicreactions.orguniupo.it This intermediate can then be attacked by a nucleophile. While specific studies on the Polonovski reaction of this compound are not extensively documented in peer-reviewed literature, the general mechanism suggests a potential route for demethylation or functionalization at the carbon alpha to the nitrogen. A modified Polonovski reaction using ferrous sulfate (B86663) has been employed for the N-demethylation of other complex amines. researchgate.net
Another characteristic reaction is the Meisenheimer rearrangement , a thermal rearrangement of certain tertiary amine N-oxides to form O-substituted-N,N-disubstituted hydroxylamines. acs.org This rearrangement is particularly relevant for compounds with allylic or benzylic groups. Given the propargyl group in this compound, it is conceivable that under thermal conditions, it could undergo a researchgate.net-sigmatropic rearrangement. Studies on other propargylamine (B41283) N-oxides have shown they can rearrange to form allenic hydroxylamines. bme.hu
Furthermore, the reactivity of the propargyl group itself can be influenced by the N-oxide moiety. For instance, in protic media, the reactivity of this compound has been investigated, showing potential for novel intramolecular rearrangements. bme.hubme.hu
The following table summarizes potential substitution and rearrangement reactions applicable to this compound based on the known chemistry of tertiary amine N-oxides.
| Reaction Name | Reagents/Conditions | Potential Product(s) |
| Polonovski Reaction | Acetic anhydride or Trifluoroacetic anhydride | N-demethylated derivative, Iminium ion intermediates |
| Meisenheimer Rearrangement | Heat | Rearranged hydroxylamine (B1172632) derivatives |
| Nucleophilic Substitution | Various nucleophiles | Substitution at the alpha-carbon |
Biotransformation and Metabolic Fate of Selegiline N Oxide
Formation of Selegiline-N-oxide from Parent Compounds
This compound (DNO) is a recognized metabolite of the parent drug selegiline (B1681611). core.ac.uk Its formation was identified later than other primary metabolites due to analytical challenges, as it is susceptible to heat degradation during gas chromatography analysis. poison.org The generation of this compound is a result of enzymatic processes acting on the tertiary amine structure of the selegiline molecule. researchgate.netnih.gov
The conversion of selegiline to this compound is catalyzed by specific enzyme systems within the body, primarily located in the liver. researchgate.netnih.gov This biotransformation involves the addition of an oxygen atom to the nitrogen atom of selegiline, a process known as N-oxidation.
Flavin-containing monooxygenases (FMOs) are a key class of enzymes involved in the N-oxidation of various xenobiotics, including selegiline. poison.orgresearchgate.netnih.gov FMOs are particularly important in the metabolism of compounds containing nitrogen and sulfur atoms. nih.gov These enzymes are known to catalyze the N-oxidation of most cyclic and acyclic secondary amines. nih.gov Research indicates that FMOs play a significant role in the synthesis of deprenyl-N-oxide, another term for this compound. poison.orgresearchgate.net FMOs represent a major non-cytochrome P450 pathway for the phase I metabolism of nitrogen-containing drugs. criver.com
While FMOs are significant, the cytochrome P450 (CYP) superfamily of enzymes also contributes to the metabolism of selegiline, including the formation of its N-oxide metabolite. nih.gov The primary metabolic pathways for selegiline involve N-dealkylation to form N-desmethylselegiline and methamphetamine, processes heavily reliant on CYP isoforms. nih.gov Specifically, CYP2B6 is considered a major enzyme in selegiline metabolism, with CYP3A4 and CYP2A6 also playing a role. nih.govfda.gov
Studies utilizing isoenzyme inhibitors have suggested that the formation of this compound may be at least partially catalyzed by CYP2D6 and CYP3A4. nih.gov The involvement of these specific CYP isoforms highlights the complexity of selegiline's metabolic pathways, where multiple enzymes can act on the parent compound to produce a variety of metabolites. In rats, the primary CYP enzymes involved in selegiline metabolism are CYP1A2 (major) and CYP3A4 (minor). acs.org In humans, CYP2B6 demonstrates a higher affinity for selegiline metabolism than CYP1A2 and CYP3A4. acs.org
The formation of this compound is part of the broader oxidative degradation of selegiline. wikipedia.org Oxidative deamination is a key process in the breakdown of monoamines, catalyzed by monoamine oxidase (MAO), the enzyme that selegiline inhibits. wikipedia.org However, the N-oxidation of selegiline itself is a separate metabolic route. This compound can undergo further chemical reactions, including reduction back to its corresponding amine or further oxidation.
The rate and extent of this compound formation exhibit significant species-dependent differences. nih.govbme.hu In vitro studies using liver microsomes from various species have demonstrated this variability.
Preparations from dog and hamster liver microsomes were found to be the most active in producing this compound. nih.gov Conversely, human liver microsomes showed very little metabolism of selegiline to its N-oxide. nih.gov Rat liver microsomes also produce this compound. nih.gov When this compound was incubated with rat liver microsomes, no further metabolism was observed. nih.gov
Table 1: Species-Dependent Formation of this compound in Liver Microsomes
| Species | Relative Rate of this compound Formation |
| Dog | High |
| Hamster | High |
| Rat | Moderate |
| Human | Low |
| Guinea Pig | Data not specified in provided context |
| Rabbit | Data not specified in provided context |
| This table is based on qualitative descriptions from the cited research. nih.gov |
The N-oxidation of selegiline creates a new chiral center at the nitrogen atom, resulting in the potential for two diastereomeric pairs of enantiomers. oup.com The formation of these diastereomers can be stereoselective, meaning one isomer is preferentially formed over the other.
In most microsomal preparations studied, the formation of the R,S-stereoisomer of this compound was favored. nih.gov The exception to this was in hamster microsomes. nih.gov The stereoselective nature of this metabolic process underscores the specific interactions between the selegiline molecule and the active sites of the metabolizing enzymes. oup.com
Contribution of Cytochrome P450 (CYP) Isoforms (e.g., CYP2D6, CYP3A4, CYP2B6, CYP2C19)
Species-Dependent Formation Rates and Extents (e.g., rat, dog, hamster, guinea pig, rabbit)
Subsequent Biotransformation of this compound
The metabolic fate of this compound, once formed from its parent compound selegiline, is characterized by a notable lack of further conversion through major metabolic pathways. Research into its subsequent biotransformation reveals significant stability, particularly within hepatic microsomal systems.
Studies involving the incubation of this compound with rat liver microsomes have shown that no significant metabolism of the compound occurs. nih.govresearchgate.netresearchgate.netacs.org This suggests that under these in vitro conditions, enzymatic reduction of the N-oxide moiety back to the tertiary amine, selegiline, is not a favored pathway. The primary enzyme system responsible for the formation of this compound from selegiline has been identified as the flavin-containing monooxygenase (FMO) system, which is distinct from the cytochrome P450 family of enzymes. poison.orgnih.gov Investigations have demonstrated that the N-oxidation process is inhibited by FMO inhibitors like methimazole (B1676384) and stimulated by FMO activators such as n-octylamine, while being largely unaffected by cytochrome P450 inhibitors. nih.gov However, the reverse reaction, the reduction of the N-oxide, does not appear to be readily catalyzed by the enzymes present in rat liver microsomal preparations. nih.govresearchgate.net
A crucial aspect of selegiline metabolism is its N-dealkylation to form metabolites such as N-desmethylselegiline, methamphetamine, and amphetamine. nih.govresearchgate.netpopline.org A key research finding is that this compound does not appear to be an intermediate in the formation of these dealkylated products. researchgate.net When this compound was incubated with rat liver microsomes, no subsequent formation of N-dealkylated or N,N-bis-dealkylated compounds was observed. nih.govresearchgate.net This indicates that the N-oxidation of selegiline represents a terminal metabolic step rather than a precursor stage for the well-established dealkylation pathways. researchgate.net
This compound demonstrates considerable stability in certain biological environments, particularly in liver microsomal preparations. researchgate.net However, this stability is subject to species-specific differences and the chemical conditions of the medium.
Stability in Microsomal Preparations: In vitro studies using liver microsomes have shown that while this compound is formed at different rates depending on the species, it is metabolically stable once formed, at least in rat models. nih.govresearchgate.net When incubated directly with rat liver microsomes, this compound did not undergo further metabolism. nih.govresearchgate.netresearchgate.net The rate of its formation from selegiline varies significantly across species, with dog and hamster liver microsomes showing the highest activity, whereas human liver microsomes produce it in very small amounts. nih.govresearchgate.net
| Species | Relative Rate of this compound Formation | Metabolic Stability of this compound |
|---|---|---|
| Dog | High | Not specified in results |
| Hamster | High | Not specified in results |
| Rat | Moderate | Stable (no metabolism observed) nih.govresearchgate.netresearchgate.net |
| Human | Low nih.govresearchgate.net | Not specified in results |
Stability in Simulated Biological Fluids: While metabolically stable in some contexts, Selegiline-N-oxides have been noted to be the primary degradation products of selegiline under oxidative stress, suggesting a degree of chemical instability. uniupo.it The stability is also pH-dependent; the protonated form of selegiline, such as in the hydrochloride salt, is less prone to N-oxidation. uniupo.it Studies on niosomal formulations of selegiline provide insight into its stability in simulated digestive fluids.
| Biological Medium | Incubation Time | Cumulative Release from Niosomes | Finding |
|---|---|---|---|
| Simulated Gastric Fluid (SGF, pH 1.2) | 2 hours | 40.17% nih.gov | Shows release and interaction in acidic environment. nih.gov |
| Simulated Intestinal Fluid (SIF, pH 6.8) | 5 hours | 34.87% nih.gov | Shows release and interaction in near-neutral environment. nih.gov |
| Phosphate Buffer (pH 7.4) | 24 hours | 27.1% nih.gov | Indicates slow release over an extended period in physiological pH. nih.gov |
Dealkylation Pathways of this compound
Interplay with Other Metabolic Pathways of Related Compounds
The metabolism of selegiline is complex, involving several competing pathways. The formation of this compound represents a minor metabolic route in humans compared to the extensive first-pass metabolism that leads to N-dealkylated products. nih.gov
The primary metabolic pathway for selegiline involves N-dealkylation by cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, CYP3A4, and CYP1A2. acs.orgwikipedia.org This process yields major metabolites such as N-desmethylselegiline, L-methamphetamine, and L-amphetamine. nih.govdrugs.com Only N-desmethylselegiline retains some MAO-B inhibitory activity. drugs.com
In contrast, the N-oxidation pathway leading to this compound is catalyzed primarily by the FMO enzyme system. poison.orgnih.gov These two pathways—N-dealkylation by CYPs and N-oxidation by FMO—run in parallel. As established, this compound is a terminal product and not a metabolic precursor to the dealkylated metabolites. researchgate.net Therefore, the interplay between these pathways is one of competition for the parent drug, selegiline. The extent to which selegiline is directed towards N-oxidation versus N-dealkylation can be influenced by species differences and the relative activity of the FMO and CYP enzyme systems. nih.govresearchgate.net In humans, the N-dealkylation pathway predominates, making this compound a metabolite of low quantity. nih.gov
Pharmacodynamic Investigations and Molecular Interactions Preclinical Focus
Monoamine Oxidase (MAO) Enzyme Interaction Studies
In Vitro Inhibition Kinetics and Selectivity for MAO-B
In vitro studies, which examine drug effects in a controlled laboratory setting outside a living organism, have demonstrated that Selegiline-N-oxide possesses the ability to inhibit MAO-B. Research using human platelet MAO-B has confirmed that this compound exhibits high inhibitory potency against this enzyme. jst.go.jp This inhibition is a key characteristic shared with its parent compound, selegiline (B1681611). jst.go.jp
The nature of this inhibition is critical to its effect. Like selegiline, this compound is an irreversible inhibitor. hres.ca This means it forms a stable, covalent bond with the enzyme, and the recovery of MAO-B activity is not achieved by the drug detaching, but rather requires the synthesis of new enzyme molecules. hres.camdpi.com This irreversible action contributes to a prolonged duration of effect. hres.ca While selegiline's selectivity for MAO-B over MAO-A is well-documented, being approximately 127 times higher in some rat brain studies, the precise selectivity ratio for this compound is less defined in the available literature but it is recognized as a selective inhibitor at therapeutic concentrations. nih.govfrontiersin.org
Cellular and Molecular Mechanisms of Action
Beyond enzyme inhibition, research has uncovered that selegiline and its metabolites, including this compound, possess neuroprotective properties that are independent of their MAO-B blocking activity. researchgate.netresearchgate.net These effects are attributed to the modulation of complex intracellular pathways related to cell survival and death.
Neuroprotective Effects in Preclinical Models
Preclinical studies have shown that this compound can exert neuroprotective effects. For example, its ability to protect against DSP-4-induced noradrenaline depletion was found to be comparable to that of the parent compound, selegiline. These protective qualities are linked to its ability to influence fundamental cellular processes involved in oxidative stress and programmed cell death (apoptosis). researchgate.netnih.gov
A significant component of the neuroprotective action of selegiline and its metabolites is their ability to bolster the cell's own antioxidant defenses. rsc.org Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a key factor in neuronal damage. plos.org Preclinical studies on selegiline have demonstrated that it can increase the activity of crucial antioxidant enzymes. rsc.orgresearchgate.net
Superoxide (B77818) Dismutase (SOD): This enzyme is a primary defense against the superoxide radical, converting it to hydrogen peroxide. Selegiline has been shown to increase the activities of both copper-zinc SOD (SOD1) and manganese SOD (SOD2). researchgate.net
Catalase (CAT): This enzyme neutralizes hydrogen peroxide by converting it into water and oxygen. Selegiline treatment has been found to significantly increase catalase activity in the striatum of aged rats. rsc.orgresearchgate.net
Glutathione (B108866) (GSH): The glutathione system is a major cellular antioxidant and detoxification pathway. rsc.org Selegiline has been shown to significantly increase levels of GSH, which can directly scavenge free radicals and is a substrate for the enzyme glutathione peroxidase. rsc.orgresearchgate.net
These findings suggest that metabolites like this compound contribute to a cellular environment that is more resilient to oxidative damage. researchgate.net
Apoptosis, or programmed cell death, is a tightly regulated process that can be triggered by cellular stress and is implicated in neurodegenerative diseases. A key control point is the mitochondrion, which can release pro-apoptotic factors. researchgate.netnih.gov The Bcl-2 family of proteins are central regulators of this process, with some members being anti-apoptotic (e.g., Bcl-2) and others being pro-apoptotic (e.g., Bax). researchgate.net The ratio of these proteins can determine a cell's fate.
Selegiline and its propargylamine-containing metabolites are known to exert anti-apoptotic effects through several mechanisms: nih.govresearchgate.net
Modulation of Bcl-2 Family Proteins: They can increase the expression of anti-apoptotic proteins like Bcl-2, which helps to stabilize the mitochondrial membrane and prevent the release of cell-death-inducing factors. nih.govresearchgate.netrsc.org Concurrently, they can reduce levels of pro-apoptotic proteins like Bax. rsc.org
Caspase Pathway Modulation: Caspases are a family of protease enzymes that act as executioners in the final stages of apoptosis. By stabilizing mitochondria and upregulating protective proteins like Bcl-2, selegiline and its metabolites can prevent the activation of the caspase cascade, thereby halting the apoptotic process before it becomes irreversible. researchgate.netrsc.org
These anti-apoptotic actions, which are independent of MAO-B inhibition, are considered a vital part of the neuroprotective profile of selegiline and its metabolites. researchgate.netresearchgate.netnih.gov
Induction of Neurotrophic Factors and Neurotrophic Gene Expression (e.g., NGF, BDNF, GDNF)
Preclinical studies have shown that selegiline and its metabolites can stimulate the synthesis and expression of several neurotrophic factors, which are crucial for neuronal survival, growth, and differentiation. nih.govnih.gov This activity appears to be independent of its primary mechanism of monoamine oxidase B (MAO-B) inhibition. nih.gov
In cultured mouse astrocytes, treatment with selegiline led to a significant increase in the levels of Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF). nih.gov Specifically, 2 mM of selegiline for 24 hours increased the content of NGF, BDNF, and GDNF by 26-fold, 1.7-fold, and 4.2-fold, respectively. nih.gov The study also noted that while 0.2 mM of selegiline completely inhibited MAO-B activity, it did not affect the neurotrophic factor content, supporting the idea that this is a separate pharmacological effect. nih.gov Desmethylselegiline, a metabolite of selegiline, also demonstrated the ability to increase the synthesis of these neurotrophic factors. nih.gov
Further research has highlighted selegiline's ability to upregulate the gene expression of these neurotrophic factors. In a rat model of spinal cord injury, administration of selegiline was found to increase the mRNA levels of BDNF, GDNF, Neurotrophin-3 (NT-3), and Neurotrophin-4 (NT-4). researchgate.netnih.gov Similarly, in neural stem cells (NSCs), selegiline treatment increased the gene expression of BDNF, NGF, and NT-3 at 24 hours post-exposure. researchgate.net This induction of neurotrophic factor gene expression is believed to contribute to the observed differentiation of NSCs into neurons. researchgate.net
The table below summarizes the findings on the induction of neurotrophic factors by selegiline from various preclinical studies.
| Neurotrophic Factor | Model System | Effect | Fold/Percent Increase |
| NGF | Cultured Mouse Astrocytes | Increased Content | 26-fold |
| BDNF | Cultured Mouse Astrocytes | Increased Content | 1.7-fold |
| GDNF | Cultured Mouse Astrocytes | Increased Content | 4.2-fold |
| BDNF, GDNF, NT-3, NT-4 | Rat Model of Spinal Cord Injury | Increased mRNA Levels | Not specified |
| BDNF, NGF, NT-3 | Neural Stem Cells | Increased Gene Expression | Not specified |
Modulation of Mitochondrial Function and Biogenesis
Selegiline has been shown to exert protective effects on mitochondrial function, a critical aspect of neuronal health. Its actions include the regulation of the mitochondrial apoptosis machinery and the maintenance of mitochondrial homeostasis. mdpi.comnih.gov
One of the key mechanisms is the prevention of the mitochondrial permeability transition pore (mPTP) opening. nih.govresearchgate.net The opening of the mPTP is a critical event in the apoptotic cascade, leading to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors. nih.gov Studies have demonstrated that selegiline can prevent the opening of the mPTP induced by various toxins and oxidative stress, thereby inhibiting apoptosis. nih.govresearchgate.net
In addition to its anti-apoptotic role, selegiline appears to influence mitochondrial biogenesis, the process of generating new mitochondria. nih.gov This is crucial for replacing damaged mitochondria and maintaining cellular energy levels. While direct evidence for this compound's role in mitochondrial biogenesis is still emerging, the parent compound, selegiline, has been shown to indirectly promote this process by activating signaling pathways that lead to the expression of antioxidant enzymes and the maintenance of mitochondrial homeostasis. mdpi.comnih.gov For example, selegiline has been reported to increase cytochrome oxidase activity and oxygen uptake in mitochondria. nih.gov
Interaction with Neurotransmitter Systems (e.g., Dopaminergic, Noradrenergic)
The primary and most well-understood interaction of selegiline with neurotransmitter systems is through its irreversible inhibition of monoamine oxidase B (MAO-B). wikipedia.orgdrugs.com MAO-B is a key enzyme in the catabolism of dopamine (B1211576). drugs.com By inhibiting MAO-B, selegiline increases the synaptic concentration of dopamine, thereby enhancing dopaminergic neurotransmission. wikipedia.orghres.ca
At higher, non-selective doses, selegiline also inhibits monoamine oxidase A (MAO-A), which leads to an increase in the levels of serotonin (B10506) and norepinephrine (B1679862), in addition to dopamine. wikipedia.org
Furthermore, selegiline and its principal metabolites, l-amphetamine and l-methamphetamine, can interfere with the neuronal re-uptake of dopamine and norepinephrine. drugs.comhres.ca This action as a catecholaminergic activity enhancer further potentiates the effects of these neurotransmitters. wikipedia.org The enhanced release of norepinephrine and dopamine is another mechanism by which selegiline modulates these neurotransmitter systems. wikipedia.org
Modulation of Signal Transduction Pathways (e.g., MAPK, PI3K)
Selegiline has been shown to modulate key intracellular signal transduction pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K) pathways. researchgate.net These pathways are critical for regulating a wide range of cellular processes, including cell survival, differentiation, and proliferation.
In studies using adipose-derived stem cells (ADSCs), selegiline was found to induce the differentiation of these cells into neuron-like cells by activating the MAPK pathway. The inhibition of the MAPK pathway with a specific inhibitor, PD98059, was shown to significantly reduce the selegiline-induced expression of neural markers like nestin and neurofilament-68 (NF-68).
The PI3K/Akt signaling pathway is another target of selegiline's action. mdpi.comresearchgate.net Activation of this pathway is associated with cell survival and anti-apoptotic effects. mdpi.com Selegiline has been shown to activate the PI3K/Akt pathway, which in turn can lead to the induction of anti-apoptotic proteins and antioxidant enzymes. mdpi.com Some studies suggest a potential crosstalk between the MAPK and PI3K pathways in mediating the effects of selegiline.
Effects on Cellular Differentiation and Neuronal Survival in Vitro (e.g., stem cell differentiation)
In vitro studies have consistently demonstrated the ability of selegiline to promote the differentiation of various types of stem cells into neuronal lineages and to enhance neuronal survival. core.ac.ukresearchgate.netpensoft.net These effects are often observed at concentrations that are too low to cause significant MAO-B inhibition, suggesting an independent mechanism of action. core.ac.uk
Selegiline has been shown to induce the differentiation of:
Embryonic Stem Cells: Selegiline treatment led to the differentiation of embryonic stem cells into neuron-like cells. core.ac.uk
Bone-Marrow Stromal Cells: It has been reported to induce the differentiation of these cells into dopaminergic neurons. pensoft.net
Adipose-Derived Stem Cells (ADSCs): Selegiline induces the differentiation of ADSCs into neuron-like cells, an effect mediated through the MAPK signaling pathway.
Neural Stem Cells (NSCs): Selegiline was found to increase the differentiation of NSCs into neurons while decreasing their differentiation into astrocytes. researchgate.net
Beyond promoting differentiation, selegiline also enhances the survival of neurons in culture. It has been shown to protect cultured nigral dopaminergic neurons from oxidative stress and to increase their survival. pensoft.net This neuroprotective effect has also been observed in hippocampal neurons, where it is thought to be mediated by the induction of NGF. pensoft.net
Interactions with Efflux Transporters and Other Enzymes (e.g., P-glycoprotein)
Information regarding the specific interaction of this compound with the efflux transporter P-glycoprotein (P-gp) is limited. However, predictions based on its chemical structure suggest that selegiline is not a substrate for P-gp. drugbank.com
Selegiline itself is metabolized by the cytochrome P450 (CYP) family of enzymes in the liver, including CYP2B6, CYP3A4, and CYP1A2. acs.orgnih.gov this compound is formed through the action of flavin-containing monooxygenase (FMO). poison.orgsemmelweis.hu The potential for this compound to interact with these or other enzyme systems as either a substrate, inhibitor, or inducer requires further investigation.
Structure-Activity Relationships (SAR) for Preclinical Pharmacological Activities
The structure of selegiline and its metabolites is crucial for their pharmacological activities. The propargyl group attached to the nitrogen atom is a key feature for the irreversible inhibition of MAO-B. semmelweis.hu This group forms a covalent bond with the FAD cofactor of the enzyme. nih.gov
Interestingly, some of the neuroprotective and neurotrophic effects of selegiline and its metabolites appear to be independent of MAO-B inhibition but still related to specific structural features. For instance, the propargyl moiety has been suggested to be a prerequisite for the anti-apoptotic and neuroprotective actions of selegiline and its metabolites, including N-desmethyl-R-deprenyl and deprenyl-N-oxide. semmelweis.hu
Studies comparing selegiline to its analogs have provided further insights into the structure-activity relationships. For example, the R-enantiomer of deprenyl (B1670267) (selegiline) is a more potent and selective inhibitor of MAO-B than the S-enantiomer. nih.gov The specific stereochemistry and the presence of the propargyl group are thus critical determinants of its primary pharmacological activity.
Pharmacokinetic Principles of Selegiline N Oxide Preclinical Focus
Absorption and Distribution Studies in Animal Models
Studies in animal models have been crucial in elucidating how Selegiline-N-oxide is absorbed and distributed throughout the body.
Following administration of selegiline (B1681611) to rats, its metabolites, including this compound, are distributed to various tissues. wikipedia.org Research involving oral administration of radiolabeled selegiline in rats has shown that the parent compound and its metabolites reach significant concentrations in several organs. researchgate.net High concentrations were observed in the lacrimal glands, kidneys, liver, and lungs. researchgate.net The distribution pattern suggests that while selegiline itself penetrates tissues rapidly, its metabolites also achieve considerable tissue levels. researchgate.netpoison.org
Tissue Concentrations of Selegiline Following Oral Administration in Rats
| Tissue | Concentration (µg/g) 30 minutes post-administration |
|---|---|
| Stomach | 179.57 |
| Lacrimal Glands | 7.45 |
| Kidneys | 6.87 |
| Liver | 6.01 |
| Lungs | 3.47 |
| Testes | 1.88 |
| Brain | 1.69 |
This table presents the concentration of non-metabolized selegiline in various rat tissues 30 minutes after oral administration. Data derived from studies using radiolabeled selegiline. researchgate.net
The ability of a compound to cross the blood-brain barrier (BBB) is critical for its neurological effects. Selegiline and its metabolites are known to rapidly cross the BBB. wikipedia.orgpopline.org In vitro models, such as those using brain endothelial cells, have been employed to study the mechanisms of BBB penetration. nih.gov While direct studies on this compound's permeability are less detailed, the parent compound, selegiline, has been shown to protect the integrity of the BBB in in vitro experiments. nih.gov
The binding of a drug or its metabolites to plasma proteins influences their distribution and availability to target tissues. Selegiline is known to bind extensively to macromolecules. popline.org Its metabolites, however, exhibit a lower affinity for plasma proteins compared to the parent drug. popline.org In rat plasma, the protein binding of selegiline itself is reported to be between 85% and 90%. wikipedia.org This suggests that a larger fraction of this compound may exist in an unbound, pharmacologically active form in the plasma.
Blood-Brain Barrier Permeability in In Vitro Models
Excretion Pathways and Clearance in Animal Models
Animal studies have shown that selegiline and its metabolites are primarily eliminated through renal excretion. popline.org In rats, approximately 73% of the administered dose is excreted in the urine, with about 14% eliminated in the feces. popline.org The main metabolites found in urine include N-desmethylselegiline, methamphetamine, and amphetamine. popline.org this compound has also been identified as a significant urinary metabolite. researchgate.netnih.gov In mice, selegiline administration was found to decrease the clearance of nicotine, indicating potential interactions in metabolic pathways. researchgate.net
In Vitro Metabolic Stability and Reversion Kinetics
The metabolic stability of a compound is its susceptibility to biotransformation by metabolic enzymes. if-pan.krakow.pl In vitro studies using liver microsomes from various species have been instrumental in characterizing the formation and stability of this compound.
In vitro investigations have revealed species differences in the formation of this compound from selegiline. researchgate.netnih.gov Liver microsomes from dogs and hamsters were found to be the most active in producing this compound, while human liver microsomes showed very little formation. researchgate.netnih.gov
Once formed, this compound appears to be a stable metabolite. When incubated with rat liver microsomes, this compound did not undergo further metabolism. researchgate.netnih.gov This suggests that it is not a precursor for the N-dealkylated metabolites of selegiline. nih.gov Studies have indicated that the formation of this compound may be catalyzed in part by cytochrome P450 enzymes CYP2D6 and CYP3A4. nih.gov Another enzyme, flavin-containing monooxygenase (FMO), has also been implicated in its formation in rats. researchgate.net Kinetic studies in rat liver microsomes determined the Michaelis-Menten constant (Km) for this compound formation to be 177.5 ± 12.3 µM and the maximum velocity (Vmax) to be 2.3 ± 0.4 nmol/min/mg protein. researchgate.net
In Vitro Formation of this compound in Liver Microsomes of Different Species
| Species | Rate of this compound Formation |
|---|---|
| Dog | High |
| Hamster | High |
| Rat | Moderate |
| Human | Low |
This table summarizes the relative rate of this compound formation from selegiline in liver microsomes from various species, indicating significant species-specific differences in metabolism. researchgate.netnih.gov
Analytical and Bioanalytical Methodologies for Selegiline N Oxide
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the separation and quantification of Selegiline-N-oxide from complex biological matrices. These techniques offer high resolution and sensitivity, enabling the accurate measurement of this and other related metabolites.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of selegiline (B1681611) and its metabolites, including this compound. researchgate.net HPLC methods, often coupled with UV detection, have been primarily utilized for pharmaceutical applications, such as in the quality control of selegiline hydrochloride tablets. japsonline.comuniupo.it For instance, a rapid HPLC assay using a monolithic stationary phase has been optimized and validated for dissolution testing of selegiline tablets. japsonline.com While effective for pharmaceutical formulations, the analysis of this compound in biological samples typically requires the enhanced sensitivity and specificity of mass spectrometric detection. researchgate.net
Gas Chromatography–Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) has been a valuable tool for the determination of selegiline and its metabolites. researchgate.net Early studies utilized GC-MS to analyze deprenyl (B1670267) (selegiline) metabolites in the urine of rats. researchgate.net Furthermore, GC-MS methods have been developed for the simultaneous determination of selegiline and its metabolite, desmethylselegiline, in human whole blood and urine using headspace solid-phase microextraction (SPME) as a sample preparation technique. researchgate.net However, the high temperatures used in GC-MS analysis can sometimes lead to the degradation of thermally labile compounds like N-oxides. uniupo.it Researchers investigating the metabolism of selegiline in rat liver microsomes were unable to directly detect the N-oxide metabolite, instead observing its degradation products. uniupo.it This highlights a potential limitation of GC-MS for the direct analysis of this compound.
Liquid Chromatography–Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the most powerful and widely used technique for the quantification of this compound in biological matrices. japsonline.comnih.gov This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for the detection of compounds at very low concentrations.
Several validated LC-MS/MS methods have been reported for the simultaneous determination of this compound and other selegiline metabolites in urine. capes.gov.brnih.gov One such method utilized a combination of solid-phase extraction (SPE) for sample cleanup, a semi-micro SCX column for HPLC separation, and electrospray ionization mass spectrometry (ESI-MS) for detection. capes.gov.brnih.gov This approach provided a simple and sensitive procedure with linear calibration curves over a concentration range of 0.5 to 100 ng/mL for all analytes. capes.gov.brnih.gov The detection limits for this compound and other metabolites ranged from 0.1 to 0.5 ng/mL in selected ion monitoring (SIM) mode. capes.gov.brnih.gov
Another study developed a sensitive and specific HPLC-APCI-MS/MS (Atmospheric Pressure Chemical Ionization) method for the analysis of selegiline and its three main metabolites in human plasma, with a lower limit of quantitation (LLOQ) of 0.1 ng/mL for selegiline and norselegiline. oup.com The development of LC-MS/MS methods is crucial for pharmacokinetic studies and for differentiating selegiline administration from methamphetamine use. capes.gov.brjapsonline.com
A key advantage of LC-MS/MS is its ability to overcome matrix effects, which are common in complex biological samples. The use of isotope dilution techniques, such as employing a deuterated internal standard, can correct for ion suppression or enhancement in the mass spectrometer.
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Details | Reference |
| Technique | High-Performance Liquid Chromatography–Electrospray Ionization Mass Spectrometry (HPLC–ESI–MS) | capes.gov.brnih.gov |
| Sample Preparation | Solid-phase extraction (Sep-pak C18 cartridge) | capes.gov.brnih.gov |
| HPLC Column | Semi-micro SCX column (1.5 mm I.D. × 150 mm) | capes.gov.brnih.gov |
| Mobile Phase | Acetonitrile–10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.0) (70:30, v/v) | capes.gov.brnih.gov |
| Flow Rate | 0.1 ml/min | capes.gov.brnih.gov |
| Detection | Electrospray Ionization Mass Spectrometry (ESI–MS) in Selected Ion Monitoring (SIM) mode | capes.gov.brnih.gov |
| Linearity Range | 0.5 to 100 ng/ml | capes.gov.brnih.gov |
| Detection Limits (SIM) | 0.1 to 0.5 ng/ml | capes.gov.brnih.gov |
| Detection Limits (Scan) | 10–20 ng/ml | capes.gov.brnih.gov |
Capillary Electrophoresis (CE) and Chiral Separations
Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral separation of drugs and their metabolites, including the isomers of deprenyl-N-oxide (the N-oxide of deprenyl, which is the racemic mixture containing selegiline). oup.comnih.gov Chiral analysis is critical because the pharmacological and toxicological properties of a drug can be highly dependent on its stereochemistry. oup.com
CE methods for chiral separations typically employ cyclodextrins (CDs) as chiral selectors added to the background electrolyte. oup.com The differential interaction of the enantiomers with the chiral selector leads to their separation. For deprenyl-N-oxide, various cyclodextrin (B1172386) derivatives have been investigated to achieve optimal enantiomeric resolution. oup.comnih.gov
One study demonstrated that chargeable carboxymethyl-β-CD provided outstanding selectivity and resolution for the isomers of deprenyl-N-oxide. oup.comnih.gov 2-Hydroxypropyl-β-CD was also found to be suitable for the enantiomer separation. oup.comnih.gov In contrast, native β-CD and carboxyethyl-β-CD offered poor enantioselectivity, and heptakis-(2,6-di-O-methyl)-β-CD could only separate the diastereomers. oup.comnih.gov
Furthermore, a dual cyclodextrin system, combining 4 mM heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) and 2 mM carboxymethyl-β-cyclodextrin (CMBCD), has been successfully developed for the simultaneous chiral separation of deprenyl and eight of its metabolites, including deprenyl-N-oxide, in rat urine. nih.gov This advanced CE method confirmed the stereospecific biotransformation of deprenyl enantiomers and demonstrated the stereoselectivity of N-oxide formation. nih.gov
Spectroscopic Characterization (e.g., MS, NMR)
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Mass Spectrometry (MS) , particularly when coupled with chromatographic techniques like LC, is the primary tool for identifying and quantifying this compound in biological samples. In electrospray ionization mass spectrometry (ESI-MS), this compound is typically detected as its protonated molecular ion [M+H]⁺. capes.gov.brnih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. For instance, in one LC-MS/MS method for selegiline, the monitored ion transition was m/z 188.2 → 118.98. nih.gov While this is for the parent drug, a similar principle applies to its N-oxide metabolite, where specific parent and product ion transitions would be monitored for unambiguous identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for the definitive structural assignment of molecules, including drug metabolites. researchgate.net While less commonly used for routine quantification in biological matrices due to lower sensitivity compared to MS, NMR provides detailed structural information. researchgate.net Studies on the forced degradation of selegiline have utilized NMR to characterize the resulting degradation products, including the diastereomeric N-oxides. uniupo.it The chemical shifts observed in ¹H and ¹³C NMR spectra provide conclusive data for the structural assignment of this compound. nih.gov
Quantification in Biological Matrices (e.g., Animal Plasma, Urine, Liver Microsomes)
The ability to accurately quantify this compound in various biological matrices is essential for understanding the pharmacokinetics and metabolism of selegiline.
Animal Plasma: Validated LC-MS/MS methods have been developed for the quantification of selegiline and its metabolites in rat plasma. nih.govacs.org One such method using UPLC-MS/MS had a linear range of 5–500 ng/mL for selegiline, with a lower limit of quantification (LLOQ) of 5 ng/mL. nih.govacs.org Another sensitive HPLC-MS/MS method for selegiline in beagle dog plasma had a calibration curve range of 0.2–200 ng/mL and an LLOQ of 0.21 ng/mL. researchgate.net These methods are crucial for preclinical pharmacokinetic studies.
Urine: Urine is a key matrix for monitoring selegiline metabolism, as this compound is excreted in significant amounts. capes.gov.brnih.gov A study investigating the urinary excretion of selegiline metabolites in healthy volunteers found that this compound was a major metabolite. researchgate.net The previously mentioned HPLC-ESI-MS method allowed for the simultaneous determination of this compound and other metabolites in human urine, with detection limits as low as 0.1 ng/mL. capes.gov.brnih.gov Quantitative analysis revealed that this compound was approximately three times more abundant than desmethylselegiline in the urine of two selegiline users. capes.gov.brnih.gov
Liver Microsomes: In vitro studies using liver microsomes are vital for investigating the metabolic pathways of drugs. Human liver microsomes have been used to study the metabolism of selegiline, including the formation of this compound. uniupo.itnih.gov Such studies help to identify the specific cytochrome P450 enzymes responsible for the N-oxidation of selegiline. It has been shown that liver microsomes from different species, including hamster, mouse, rat, guinea-pig, rabbit, and dog, are capable of metabolizing selegiline to this compound. uniupo.it
Table 2: Quantification of Selegiline and its Metabolites in Biological Matrices
| Biological Matrix | Analytical Method | Analyte(s) | LLOQ/Detection Limit | Reference |
| Human Plasma | HPLC-APCI-MS/MS | Selegiline, Norselegiline, Methamphetamine, Amphetamine | 0.1 ng/mL (Selegiline, Norselegiline) | oup.com |
| Rat Plasma | UPLC-MS/MS | Selegiline | 5 ng/mL | nih.govacs.org |
| Beagle Dog Plasma | HPLC-MS/MS | Selegiline | 0.21 ng/mL | researchgate.net |
| Human Urine | HPLC-ESI-MS | This compound, Desmethylselegiline, Methamphetamine, Amphetamine | 0.1 - 0.5 ng/mL | capes.gov.brnih.gov |
| Rat Urine | Capillary Electrophoresis | Deprenyl-N-oxide and other metabolites | N/A | nih.gov |
| Human Liver Microsomes | In vitro assays | This compound formation | N/A | uniupo.itnih.gov |
Method Development for Stereoisomer and Diastereomer Analysis
The formation of this compound introduces a new chiral center at the quaternary nitrogen atom. This results in the potential existence of four diastereomers, which are two pairs of enantiomers. oup.com The analysis and separation of these stereoisomers are crucial for understanding the stereochemical aspects of selegiline metabolism. Capillary electrophoresis (CE) has proven to be a particularly effective technique for this purpose, largely due to its high efficiency and the versatility of using chiral selectors. oup.com
Research has focused on the use of various cyclodextrin (CD) derivatives as chiral selectors in the background electrolyte to achieve separation. The principle of separation relies on the formation of inclusion complexes between the cyclodextrin and the analyte, where stereoselective interactions lead to differential migration times for the different isomers. oup.com
A significant study developed a chiral capillary electrophoresis method for the simultaneous separation of the enantiomers of deprenyl (selegiline) and eight of its metabolites, including deprenyl-N-oxide. nih.gov Initial investigations showed that while heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) was effective for resolving the enantiomers of selegiline and its dealkylated metabolites, it only partially resolved the enantiomers of deprenyl-N-oxide. nih.gov Conversely, carboxymethyl-β-cyclodextrin (CMBCD) could separate the enantiomers of all nine compounds, but some co-migration issues were observed. nih.gov The optimal solution was found by employing a dual cyclodextrin system containing both 4 mM DIMEB and 2 mM CMBCD, which successfully achieved the simultaneous separation of all compounds. nih.gov This optimized method was applied to analyze rat urine samples, confirming the stereospecific biotransformation of selegiline and demonstrating the stereoselectivity of N-oxide formation. nih.gov
Further investigation into the chiral separation of deprenyl-N-oxide isomers by CE examined the effect of different cyclodextrin derivatives. oup.com The study highlighted the importance of the CD's cavity size and substituents on the resolution of the enantiomers. It was found that chargeable carboxymethyl-β-CD provided outstanding selectivity and resolution. oup.com The effectiveness of various cyclodextrins is summarized in the table below.
Table 1: Efficacy of Different Cyclodextrin Derivatives in the Chiral Separation of this compound Isomers
| Cyclodextrin Derivative | Separation Capability | Reference |
|---|---|---|
| Carboxymethyl-β-cyclodextrin (CMBCD) | Provided outstanding selectivity and resolution for enantiomers. | oup.com |
| 2-Hydroxypropyl-β-CD | Suitable for the enantiomer separation of the analyte. | oup.com |
| Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) | Capable of separating the diastereomers but only partially resolved the enantiomers. | oup.comnih.gov |
| Native β-CD | Provided only poor enantioselectivity. | oup.com |
| Carboxyethyl-β-CD | Provided only poor enantioselectivity. | oup.com |
| γ-CD | No chiral resolution was observed. | oup.com |
Additionally, liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) analysis of selegiline degradation products under oxidative stress confirmed the formation of two diastereomeric N-oxides, which were chromatographically separated and identified by their identical protonated ion at m/z 204 and similar fragmentation patterns. uniupo.it
Electrochemical Approaches Coupled with Mass Spectrometry for Metabolic Pathway Elucidation
Electrochemical (EC) methods coupled with mass spectrometry (MS) have emerged as a powerful and rapid tool for simulating the oxidative metabolism of drugs, providing insights into their metabolic pathways without the need for biological matrices like liver microsomes. researchgate.netresearchgate.netmdpi.com This approach is particularly relevant for studying the formation of metabolites like this compound, which results from oxidative processes. researchgate.netmdpi.com The technique mimics the phase I metabolic reactions mediated by cytochrome P450 enzymes by applying a specific potential to a working electrode in a flow-through cell, causing the oxidation of the drug. researchgate.netresearchgate.netnih.gov The resulting products are then directly introduced into a mass spectrometer for identification.
The metabolic pathways of selegiline have been analyzed using an electrochemical system connected online with liquid chromatography and mass spectrometry (EC-LC-MS). researchgate.netnih.gov In these studies, an electrochemical flow cell with either a glassy carbon (GC) or a boron-doped diamond (BDD) working electrode was used to oxidize selegiline. nih.gov The system was optimized by adjusting parameters such as the applied potential and the mobile phase composition to effectively generate and identify the metabolites. researchgate.netnih.gov
The key findings from these electrochemical studies include:
Simulation of In Vivo Metabolism: The electrochemical system successfully mimicked the oxidative metabolism of selegiline that occurs in the liver, generating several of its known major metabolites. researchgate.netnih.gov
Generation of Metabolites: The EC-LC-MS system was able to generate and detect important selegiline metabolites, including some with psychoactive properties like methamphetamine and amphetamine. researchgate.netnih.gov This demonstrates the utility of the technique for predicting metabolic pathways.
Rapid Screening: This instrumental method provides a promising platform for the rapid screening of drug metabolism, simplifying the process by eliminating the need for liver cell homogenates or microsomes, thereby reducing time and cost. researchgate.net
The table below summarizes the components and findings of a typical EC-MS setup for selegiline metabolism studies.
Table 2: Summary of Electrochemical-Mass Spectrometry System for Selegiline Metabolism
| Component | Description/Specification | Purpose/Finding | Reference |
|---|---|---|---|
| Electrochemical Cell | Flow-through cell with a three-electrode setup (e.g., ROXY™). | To perform controlled oxidation of selegiline. | nih.gov |
| Working Electrodes | Glassy Carbon (GC) and Boron-Doped Diamond (BDD). | The electrode material influences the oxidation process. | nih.gov |
| Detection System | On-line coupling with Electrospray Ionization Mass Spectrometry (ESI-MS). | For direct analysis and identification of electrochemically generated products. | researchgate.netnih.gov |
| Further Characterization | Reversed-phase chromatography linked to MS with Dielectric Barrier Discharge Ionization (DBDI-MS). | For further characterization and separation of the oxidation products. | nih.gov |
| Outcome | Generation of major selegiline metabolites (e.g., methamphetamine, amphetamine). | Confirmed that EC-MS can successfully simulate the phase I metabolism of selegiline. | researchgate.netnih.gov |
Preclinical Investigations and Model Systems Utilizing Selegiline N Oxide
In Vitro Cellular Models
In vitro studies provide a controlled environment to investigate the direct effects of Selegiline-N-oxide on cellular processes.
Neuronal Cell Lines (e.g., PC12, SH-SY5Y)
PC12 cells, derived from a rat pheochromocytoma, and SH-SY5Y human neuroblastoma cells are widely used neuronal models. Research indicates that this compound exhibits cytoprotective effects in these cells. For instance, in serum-deprived conditions, which typically lead to apoptosis (programmed cell death), this compound has been shown to stabilize cell numbers and increase mitotic activity in PC12 cells, suggesting a protective role against cell death. researchgate.net
Studies on SH-SY5Y cells have also contributed to understanding the neuroprotective mechanisms of selegiline (B1681611) and its metabolites. While much of the research focuses on the parent compound, selegiline, it has been shown to protect these cells against apoptosis induced by various toxins. core.ac.uknih.gov This protection is often linked to the suppression of mitochondrial membrane potential collapse and the subsequent activation of caspase-3, a key enzyme in the apoptotic cascade. nih.gov Selegiline has also been found to facilitate the secretion of α-synuclein in SH-SY5Y cells, a process that could be relevant to the pathology of Parkinson's disease. jneurosci.org
| Cell Line | Model System | Key Findings for Selegiline/Metabolites | Reference |
|---|---|---|---|
| PC12 | Serum Deprivation | This compound stabilized cell numbers and increased mitotic activity. | |
| PC12 | Hypoxic Injury | This compound demonstrated cytoprotective effects. | researchgate.net |
| SH-SY5Y | Toxin-Induced Apoptosis (e.g., N-methyl(R)salsolinol, 6-hydroxydopamine) | Selegiline prevented apoptotic DNA damage by suppressing mitochondrial membrane potential collapse and caspase-3 activation. | nih.gov |
| SH-SY5Y | α-synuclein Secretion | Selegiline facilitated α-synuclein secretion. | jneurosci.org |
Glial Cell Models (e.g., Astrocytes)
Astrocytes, a type of glial cell, play a crucial role in supporting neuronal function and responding to injury. Research has shown that selegiline can induce the production of neurotrophic factors from astrocytes. core.ac.uk This suggests that metabolites like this compound might contribute to neuroprotection by modulating the supportive functions of these glial cells. Specifically, selegiline has been found to increase the gene expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Neurotrophin-3 (NT-3) in mouse astrocytes.
Stem Cell Differentiation Models (e.g., Mesenchymal Stem Cells, Adipose-Derived Stem Cells)
The potential of this compound and its parent compound to influence stem cell differentiation has been explored. Studies have investigated the effects of selegiline on both mesenchymal stem cells (MSCs) and adipose-derived stem cells (ADSCs). pensoft.net Research has demonstrated that selegiline can induce the differentiation of ADSCs into neuron-like cells. This process appears to be mediated through the activation of the MAPK signaling pathway. Specifically, selegiline treatment led to the overexpression of neural stem cell markers like Nestin and NF-68 in ADSCs. Similar inductive effects have been observed in bone marrow-derived MSCs, where selegiline promoted differentiation towards a dopaminergic neuronal phenotype. pensoft.net
| Stem Cell Type | Inducer | Key Findings | Reference |
|---|---|---|---|
| Adipose-Derived Stem Cells (ADSCs) | Selegiline | Induced differentiation into neuron-like cells via the MAPK pathway; increased expression of Nestin and NF-68. | |
| Mesenchymal Stem Cells (MSCs) | Selegiline | Promoted differentiation towards dopaminergic neurons. | pensoft.net |
| Embryonic Stem Cells (ESCs) | Selegiline | Induced differentiation into neuronal phenotypes and increased neurotrophin expression. | nih.gov |
| Neural Stem Cells (NSCs) | Selegiline | Increased differentiation into neurons and decreased differentiation into astrocytes. Increased expression of BDNF, NGF, and NT-3. | researchgate.netnih.gov |
Oxidative Stress and Neurotoxicity Models
A significant body of research points to the antioxidant properties of selegiline and its metabolites as a key neuroprotective mechanism. nih.gov this compound has been shown to mitigate oxidative stress by enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. This action helps protect neuronal cells from the damaging effects of reactive oxygen species, which are implicated in neurodegenerative diseases. In models of neurotoxicity, selegiline has demonstrated the ability to protect against a wide range of toxins that induce oxidative stress and neuronal death. nih.govmdpi.comselegiline.com These protective effects are often attributed to the stabilization of mitochondrial membrane potential and the inhibition of apoptotic pathways. nih.gov
In Vivo Animal Models of Neurological Disorders
In vivo animal models are crucial for understanding the systemic effects of compounds and their potential therapeutic efficacy in a whole organism.
Models of Neurodegeneration (e.g., MPTP-induced, 6-OHDA-induced, DSP-4-induced)
Several neurotoxin-based models are used to mimic the neurodegenerative processes seen in human diseases like Parkinson's disease.
MPTP-induced Model: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively damages dopaminergic neurons. Studies have shown that selegiline can protect against MPTP-induced neurotoxicity. mdpi.comnih.gov This protection is partly due to the inhibition of MAO-B, which prevents the conversion of MPTP to its active toxic form, MPP+. nih.gov However, research also indicates a rescue effect, where selegiline treatment initiated after MPTP exposure can still save neurons, suggesting mechanisms beyond MAO-B inhibition. nih.gov
6-OHDA-induced Model: 6-hydroxydopamine (6-OHDA) is another neurotoxin that selectively destroys dopaminergic and noradrenergic neurons. Selegiline has been shown to have protective effects in 6-OHDA models of Parkinson's disease. mdpi.comnih.gov In a 6-OHDA mouse model, selegiline treatment normalized the number of dopamine (B1211576) neurons in the olfactory bulb. nih.govresearchgate.net
DSP-4-induced Model: The neurotoxin DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine) causes selective damage to noradrenergic neurons. The neuroprotective effect of this compound against the noradrenaline depletion induced by DSP-4 was found to be comparable to that of its parent compound, selegiline. core.ac.uk This suggests that this compound itself possesses neuroprotective activity in this model of noradrenergic neurodegeneration. core.ac.ukselegiline.com
| Animal Model | Neurotoxin | Key Findings for Selegiline/Metabolites | Reference |
|---|---|---|---|
| Mouse | MPTP | Selegiline protects dopaminergic neurons from damage. | mdpi.comnih.gov |
| Mouse | 6-OHDA | Selegiline normalizes the number of dopamine neurons in the olfactory bulb. | nih.govresearchgate.net |
| Mouse | DSP-4 | This compound shows neuroprotective effects comparable to selegiline against noradrenaline depletion. | core.ac.uk |
Studies on Antioxidant and Anti-apoptotic Effects in Animal Tissues
While direct studies focusing exclusively on the antioxidant and anti-apoptotic effects of this compound in animal tissues are limited, the broader context of its parent compound, selegiline, provides significant insights. Selegiline has demonstrated notable antioxidant and anti-apoptotic properties in various animal models, and this compound is a recognized metabolite. nih.goveurekaselect.com
Research on selegiline has shown its capacity to protect neuronal cells through antioxidant and anti-apoptotic mechanisms. plos.org These protective effects are associated with the reduction of oxidative stress, stabilization of mitochondria, and the prevention of pro-apoptotic signaling processes. plos.org For instance, in rats with 3-NP-induced neurotoxicity, selegiline administration led to a significant reduction in lipid peroxidation, caspase-3, and Bax levels in the striatum and cortex. researchgate.net Concurrently, it increased the levels of glutathione (B108866) (GSH) and the activities of catalase and superoxide dismutase, while also boosting the expression of the anti-apoptotic protein Bcl2. researchgate.net
In a sepsis model in rats, selegiline treatment ameliorated organ damage by reducing inflammation, oxidative stress, and apoptosis. plos.org Specifically, it decreased plasma interleukin-6 levels, organ superoxide levels, and the expression of inducible nitric oxide synthase and caspase-3 in the liver. plos.org Furthermore, selegiline has been shown to reduce fat accumulation in the liver of rats on a lipid-rich diet, an effect attributed to its antioxidant activity. nih.gov It has also demonstrated cytoprotective effects in a rabbit model of chronic heart failure by diminishing cardiac oxidative stress and myocyte apoptosis. nih.gov
These antioxidant effects are not limited to neuronal tissues. In cultured airway epithelial cells, selegiline was found to dose-dependently reverse oxidative stress and inflammation induced by cigarette smoke extract. core.ac.uk This effect is thought to be mediated by preventing the activation of inflammation-related transcription factors. core.ac.uk Chronic low-dose selegiline administration in rats has been observed to increase the total scavenger capacity of plasma. core.ac.uk
The anti-apoptotic action of selegiline is often linked to its ability to upregulate anti-apoptotic factors like Bcl-2 and downregulate pro-apoptotic factors such as Bad and Bax in various animal and cell models. mdpi.com The neuroprotective effect of this compound against neurotoxin-induced noradrenaline depletion was found to be comparable to that of selegiline itself, suggesting it shares some of these protective mechanisms. core.ac.uk
Interactive Data Table: Effect of Selegiline on Markers of Oxidative Stress and Apoptosis in Rat Tissues
| Parameter | Tissue | Model | Effect of Selegiline Treatment |
| Lipid Peroxidation | Striatum, Cortex | 3-NP-induced neurotoxicity | Decreased |
| Caspase-3 | Striatum, Cortex, Liver | 3-NP-induced neurotoxicity, Sepsis | Decreased |
| Bax | Striatum, Cortex | 3-NP-induced neurotoxicity | Decreased |
| Glutathione (GSH) | Striatum, Cortex | 3-NP-induced neurotoxicity | Increased |
| Catalase Activity | Striatum, Cortex | 3-NP-induced neurotoxicity | Increased |
| Superoxide Dismutase Activity | Striatum, Cortex | 3-NP-induced neurotoxicity | Increased |
| Bcl2 Expression | Striatum, Cortex | 3-NP-induced neurotoxicity | Increased |
| Superoxide Levels | Organs | Sepsis | Decreased |
| Inducible Nitric Oxide Synthase | Liver | Sepsis | Decreased |
Investigation of Neurotrophic Factor Modulation in Animal Brains
The modulation of neurotrophic factors is a key aspect of the neuroprotective effects observed with selegiline and its metabolites, including this compound. While direct evidence for this compound is still emerging, studies on its parent compound provide a strong basis for its potential role in this area.
Selegiline has been shown to induce the synthesis of various neurotrophic factors, which is believed to contribute significantly to its neuroprotective and neuro-rescue effects. core.ac.uk In animal and cell culture studies, selegiline treatment has been linked to the induction of nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF). nih.govnih.gov For instance, in mouse astrocytes, selegiline increased the gene expression of BDNF, NGF, and neurotrophin-3.
The metabolite desmethylselegiline, which shares structural similarities with this compound, has also been shown to induce the production of neurotrophic factors. core.ac.uk This suggests that the metabolic pathway of selegiline produces compounds that retain the ability to modulate these crucial signaling molecules.
In rat models, selegiline has been reported to protect hippocampal neurons from excitotoxic damage, an effect likely mediated by the induction of NGF protein. pensoft.net Furthermore, selegiline treatment in rats with spinal cord injury led to increased expression of the neuroprotective genes Bcl-2 and PGC1α. researchgate.net
Studies on neural stem cells (NSCs) have further illuminated the role of selegiline in neurotrophic factor modulation. Selegiline was found to increase the expression of BDNF, NGF, and NT-3 genes in NSCs after 24 hours of exposure. nih.gov This effect on neurotrophic factor expression is thought to contribute to its ability to promote the differentiation of NSCs into neurons. nih.gov
Interactive Data Table: Effect of Selegiline on Neurotrophic Factor Gene Expression
| Neurotrophic Factor | Cell/Tissue Type | Animal Model/System | Effect of Selegiline Treatment |
| Brain-Derived Neurotrophic Factor (BDNF) | Mouse Astrocytes, Neural Stem Cells | In vitro | Increased Gene Expression |
| Nerve Growth Factor (NGF) | Mouse Astrocytes, Neural Stem Cells | In vitro | Increased Gene Expression |
| Neurotrophin-3 (NT-3) | Mouse Astrocytes, Neural Stem Cells | In vitro | Increased Gene Expression |
Ex Vivo Tissue and Subcellular Fraction Studies (e.g., Liver Microsomes, Homogenates, Slices)
The metabolism of selegiline, leading to the formation of this compound, has been investigated in various ex vivo systems, primarily using liver subcellular fractions from different species. These studies are crucial for understanding the species-specific differences in the metabolic pathways of selegiline.
In vitro studies using liver microsomes have confirmed the formation of this compound as a metabolite of selegiline. nih.gov These investigations have revealed significant species differences in the rate and extent of this compound formation. nih.gov For example, liver microsomal preparations from dogs and hamsters were found to be the most active in producing this compound. nih.gov In contrast, very little this compound was formed in human liver microsomes. nih.govuniupo.it Intermediate levels of formation were observed in mouse, guinea pig, and rabbit liver microsomes. uniupo.it
Further studies with rat liver microsomes indicated that this compound, once formed, does not appear to be further metabolized, as no degradation was observed when it was incubated with these microsomes. nih.gov It was also determined that this compound is not an intermediate in the formation of N-dealkylated metabolites of selegiline. nih.gov
Investigations using specific cytochrome P450 (CYP) isoenzyme inhibitors suggest that the formation of this compound may be catalyzed, at least in part, by CYP2D6 and CYP3A4. nih.govuniupo.it Interestingly, with the exception of hamster microsomes, the formation of the R,S-stereoisomer of this compound was preferred in the microsomal preparations of the other species tested. nih.gov
The use of liver homogenates, which contain a broader range of metabolic enzymes compared to microsomes, also supports the study of selegiline metabolism. oulu.fi Liver homogenates can be used to investigate the complete metabolic profile of a compound, including both phase I and phase II reactions. oulu.fi Studies with liver slices and perfused livers can provide a more physiologically relevant model, suggesting that N-oxide formation can be a significant metabolic pathway in vivo. researchgate.net
Interactive Data Table: Species Differences in the In Vitro Formation of this compound in Liver Microsomes
| Species | Relative Rate of this compound Formation |
| Dog | High |
| Hamster | High |
| Mouse | Intermediate |
| Guinea Pig | Intermediate |
| Rabbit | Intermediate |
| Human | Low |
| Rat | Data indicates formation occurs |
Computational and Theoretical Studies of Selegiline N Oxide
Molecular Modeling and Docking for Enzyme/Receptor Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. While extensive docking studies have been performed on the parent compound, selegiline (B1681611), with its primary target, monoamine oxidase B (MAO-B) nih.goveco-vector.com, specific molecular docking studies focusing on Selegiline-N-oxide are not extensively detailed in publicly available literature. However, the established methodologies and known structures of relevant enzymes allow for a theoretical exploration of its potential interactions.
The primary enzyme target of selegiline is MAO-B. Docking studies of various inhibitors into the MAO-B active site have identified key amino acid residues crucial for binding. These include residues that form an "aromatic cage," such as Tyr398 and Tyr435, the flavin adenine (B156593) dinucleotide (FAD) cofactor, and other residues like Gln206 and Cys172. researchgate.net For the parent drug selegiline, the propargylamine (B41283) moiety is essential for its mechanism-based irreversible inhibition, which involves forming a covalent bond with the N5 atom of the FAD cofactor. acs.org
For this compound, the interaction profile would be fundamentally different. The introduction of the oxygen atom creates a polar N-oxide group, altering the molecule's steric and electronic properties compared to the tertiary amine in selegiline. This N-oxide group would be incapable of participating in the hydride transfer mechanism required for the irreversible inhibition characteristic of selegiline. acs.org Instead, it would likely engage in different, non-covalent interactions. The oxygen atom of the N-oxide moiety could act as a hydrogen bond acceptor, a feature common to many reversible MAO-B inhibitor pharmacophore models. eco-vector.comresearchgate.net Therefore, if this compound binds to the MAO-B active site, it would be as a reversible inhibitor, likely with a different binding pose and affinity than selegiline.
Docking simulations could also be employed to study the interaction of this compound with metabolizing enzymes like those in the Cytochrome P450 (CYP) family or Flavin-containing monooxygenases (FMOs) to understand the structural basis for its formation and potential for further metabolism.
In Silico Predictions of Metabolic Pathways and Stability
In silico methods are instrumental in predicting the metabolic fate of drug compounds, offering a faster and more cost-effective alternative to extensive experimental studies. These predictions for this compound focus on its formation from the parent drug and its subsequent chemical stability.
Metabolic Formation: Experimental studies have confirmed that this compound is a significant metabolite of selegiline. nih.gov Its formation is primarily catalyzed by Flavin-containing monooxygenases (FMOs), with FMO1 and FMO3 being implicated. nih.govnih.gov The N-oxidation of selegiline to this compound has been demonstrated to be a major metabolic pathway mediated principally by FMO in rat liver microsomes. nih.gov Some in vitro studies with isoenzyme inhibitors also suggest a possible minor contribution from Cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, in its formation. researchgate.netresearchgate.net
A summary of enzymes involved in the metabolism of selegiline is presented below.
| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction on Selegiline | Resulting Metabolite(s) |
| Flavin-containing Monooxygenase (FMO) | FMO1, FMO3 | N-oxidation | This compound |
| Cytochrome P450 (CYP) | CYP2D6, CYP3A4 | N-oxidation (potential minor pathway) | This compound |
| Cytochrome P450 (CYP) | CYP2B6, CYP2C9, CYP3A4 | N-depropargylation, N-demethylation | Desmethylselegiline, Methamphetamine |
Biomimetic and In Silico Simulation: Advanced analytical techniques such as electrochemistry (EC) coupled with high-resolution mass spectrometry serve as a powerful tool to simulate drug metabolism. mdpi.com This approach can mimic the oxidative reactions that occur in the body. The application of EC can generate metabolites like N-oxides and has been used to study the breakdown of selegiline, providing insights into its stability and potential transformation products. researchgate.net These experimental findings can be compared with predictions from commercially available in silico metabolic prediction software. mdpi.com
Metabolic and Chemical Stability: Once formed, this compound appears to be relatively stable against further enzymatic metabolism. An in vitro study using rat liver microsomes found that when this compound was used as the substrate, no subsequent metabolism was observed. researchgate.net However, it does exhibit chemical instability under certain conditions. Studies have shown that this compound can undergo a chemical rearrangement to form a secondary product, a selegiline enaminoaldehyde (SG-EA). A plausible mechanism involves an intramolecular addition of the N-oxide oxygen to the alkyne group, forming a transient isoxazolinium intermediate, which then rearranges to the final enaminoaldehyde product. uniupo.it
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. While no specific studies dedicated to the quantum chemical properties of this compound are found in the literature, extensive calculations have been performed on the parent molecule, selegiline, providing a framework for how its N-oxide could be analyzed. scienceacademique.com
For selegiline, DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set have been used to determine its optimized molecular geometry, including bond lengths and angles. scienceacademique.com Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have been calculated. These frontier orbitals are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. scienceacademique.comresearchgate.net
Calculated Properties of Selegiline:
| Property | Calculated Value | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -6.1022 eV | Relates to electron-donating ability | scienceacademique.com |
| LUMO Energy | -0.4493 eV | Relates to electron-accepting ability | scienceacademique.com |
| HOMO-LUMO Gap (ΔE) | 5.6529 eV | Indicates high stability and charge transfer | scienceacademique.com |
Applying these same computational methods to this compound would be highly informative. Such calculations could elucidate:
Geometric Changes: The effect of the N-oxide group on the molecule's three-dimensional structure.
Reactivity Descriptors: Calculation of global reactivity descriptors like chemical potential (µ), hardness (η), and electrophilicity index (ω) would provide a quantitative measure of its stability and reactivity compared to the parent compound. researchgate.net
These theoretical calculations are also used to support experimental findings, such as confirming the structures of metabolites and impurities identified through mass spectrometry. mdpi.com
Theoretical Elucidation of Structure-Activity Relationships
The elucidation of structure-activity relationships (SAR) seeks to understand how a molecule's chemical structure correlates with its biological activity. For this compound, a theoretical SAR analysis involves contrasting its structure with that of selegiline and predicting how these differences would affect its interaction with biological targets like MAO-B.
The SAR of selegiline and related propargylamines as irreversible MAO-B inhibitors is well-established. The key structural features are the tertiary amine and the N-propargyl group (–CH₂–C≡CH). The current proposed mechanism involves enzyme-catalyzed oxidation of the amine, leading to the formation of a covalent adduct between the propargyl group and the enzyme's FAD cofactor, resulting in irreversible inhibition. acs.orgmdpi.com
The conversion of the tertiary amine in selegiline to an N-oxide functionality in its metabolite represents a fundamental structural and electronic change that would drastically alter this SAR profile:
Loss of Irreversible Inhibition Mechanism: The N-oxide group cannot be oxidized by MAO-B in the same manner as a tertiary amine. It lacks the lone pair of electrons on the nitrogen and the alpha-hydrogens necessary to initiate the catalytic cycle that leads to covalent bond formation with FAD. Therefore, this compound is not expected to be an irreversible inhibitor of MAO-B.
Emerging Research Directions and Future Perspectives for Selegiline N Oxide
Exploration of Undiscovered Mechanisms of Action
While the parent compound, selegiline (B1681611), is a known irreversible inhibitor of monoamine oxidase B (MAO-B), a significant body of evidence points to pharmacological activities independent of this mechanism, such as neuroprotection. researchgate.netdrugs.comdrugbank.com Selegiline-N-oxide, a metabolite of selegiline, also demonstrates neuroprotective properties. Research has shown its efficacy in protecting against DSP-4-induced noradrenaline depletion is comparable to that of selegiline itself. core.ac.uk
The neuroprotective effects of selegiline and its metabolites are thought to be linked to anti-apoptotic mechanisms. nih.govmdpi.com Studies indicate that selegiline and its metabolites, including this compound, contribute to the maintenance of mitochondrial homeostasis and function, and prevent apoptosis by modulating pro-survival genes. A novel mechanism identified for selegiline, independent of MAO-B inhibition, is the suppression of the pro-apoptotic activity of Protein Disulfide Isomerase (PDI). nih.gov Given that this compound retains the core propargylamine (B41283) structure associated with these beneficial effects, future research could investigate whether it shares this or other undiscovered molecular targets with its parent compound. core.ac.uk
Future research avenues to isolate and identify the unique mechanisms of this compound could involve the use of MAO-B-deficient animal models, which would effectively separate its actions from any effects related to MAO-B inhibition.
Development of Novel this compound Derivatives with Enhanced Preclinical Profiles
The development of new chemical entities derived from this compound presents a promising strategy for creating compounds with improved pharmacological profiles. The synthesis of this compound involves the oxidation of the tertiary amine in selegiline, and this N-oxide moiety can be a starting point for further chemical modification.
Introducing an N-oxide feature into a molecule can favorably alter its physicochemical properties, potentially enhancing water solubility or modifying membrane permeability. researchgate.net This principle could guide the rational design of this compound derivatives. Furthermore, research on other propargylamine drugs like rasagiline (B1678815) has demonstrated that structural modifications can significantly alter metabolic pathways and lead to metabolites with their own beneficial effects, such as the neuroprotective metabolite aminoindan. openaccessjournals.commdpi.com This provides a strong rationale for developing this compound derivatives that may possess enhanced neuroprotective activity or a more favorable metabolic profile, potentially avoiding the formation of amphetamine-like metabolites.
Key research activities would include extensive structure-activity relationship (SAR) studies to understand how modifications to different parts of the molecule impact its biological actions. The synthesis of deuterated analogs could also be employed as a tool to investigate metabolic stability and pathways, a technique that has been proposed for studying selegiline itself.
Advanced Bioanalytical Strategies for Comprehensive Characterization
Robust and sensitive analytical methods are essential for the detailed characterization of this compound in biological matrices. High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) has been established as a primary technique for its detection and quantification. nih.govjapsonline.com
A validated method for the simultaneous determination of this compound, desmethylselegiline, methamphetamine, and amphetamine in urine has been reported. nih.govcapes.gov.br This method provides high sensitivity and specificity, crucial for metabolic and pharmacokinetic studies. Further advancements using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offer even greater speed and resolution for quantifying trace levels of such compounds in complex biological samples like plasma. acs.orgresearchgate.net
A significant challenge in the bioanalysis of N-oxide metabolites is their potential instability and tendency to revert to the parent amine during sample collection, storage, or analysis. researchgate.net Advanced strategies to ensure analytical accuracy include the use of stable isotope-labeled internal standards, careful control of sample pH to near-neutral conditions, and avoidance of excessive heat. researchgate.net Capillary electrophoresis has also been successfully applied for the chiral characterization of this compound, highlighting the diverse analytical tools available for its comprehensive study. nih.govcore.ac.uk
Table 1: Bioanalytical Method for this compound Quantification
| Parameter | Details | Reference(s) |
|---|---|---|
| Technique | High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) | nih.gov, capes.gov.br |
| Sample Preparation | Solid-phase extraction (Sep-pak C18 cartridge) | nih.gov, capes.gov.br |
| HPLC Column | Semi-micro SCX column (1.5 mm I.D. x 150 mm) | nih.gov, capes.gov.br |
| Mobile Phase | Acetonitrile-10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.0) (70:30, v/v) | nih.gov, capes.gov.br |
| Detection Mode | Selected Ion Monitoring (SIM) of the protonated molecular ion | nih.gov, capes.gov.br |
| Lower Limit of Detection | 0.1 to 0.5 ng/mL | nih.gov, capes.gov.br |
| Analytes Measured | this compound, Methamphetamine, Amphetamine, Desmethylselegiline | nih.gov, capes.gov.br |
This table is interactive. Click on the headers to sort.
Integration of Omics Data in Preclinical Research
The application of "omics" technologies—proteomics, transcriptomics, and metabolomics—offers a powerful, systems-level approach to understanding the biological effects of this compound. While specific omics studies on this metabolite are in early stages, the research on its parent compound, selegiline, provides a clear blueprint for future investigations.
Proteomic analyses of brain tissue from animals treated with selegiline have revealed changes in the expression of proteins involved in crucial cellular processes like neuronal differentiation, cell survival, and metabolism, indicating effects that go beyond simple MAO inhibition. mdpi.com A similar proteomic profiling approach for this compound could map its specific protein interaction networks and downstream cellular consequences.
Transcriptomic studies would allow for a broad analysis of how this compound modulates gene expression. Selegiline is known to induce the expression of anti-apoptotic genes (e.g., Bcl-2 family) and neurotrophic factors. mdpi.com Investigating the transcriptomic fingerprint of this compound would clarify whether it shares these properties or has a distinct genetic signature. Finally, metabolomics can be used to map its complete metabolic fate and uncover any previously unknown bioactive metabolites, providing a comprehensive picture of its interaction with endogenous metabolic pathways.
Role in Mechanistic Toxicology Studies (excluding adverse effects)
Mechanistic toxicology investigates the molecular events that underlie a compound's toxic potential. This compound plays a key role in the metabolic pathway of selegiline and is therefore a subject of interest in such studies. researchgate.netnih.gov Its formation is catalyzed by enzymes including flavin-containing monooxygenases (FMO) and cytochrome P450 (CYP) isoforms, such as CYP2D6 and CYP3A4. researchgate.netnih.govpoison.org
A central concept in toxicology is bioactivation, where a drug is metabolized into a reactive species that can interact with cellular macromolecules. nih.govresearchgate.net While this compound itself was found to be metabolically stable in rat liver microsome incubations nih.gov, it is chemically unstable under certain conditions. Studies on the forced degradation of selegiline under oxidative stress showed that this compound is a primary degradation product that can undergo further rearrangement to form a potentially reactive enaminoaldehyde (SG-EA). uniupo.it This degradation product contains an α,β-unsaturated aldehyde group, which is a structural alert for potential reactivity as a Michael acceptor. uniupo.it
Table 2: Enzymes Involved in this compound Formation
| Enzyme Family | Specific Isoforms Implicated | Reference(s) |
|---|---|---|
| Flavin-containing monooxygenase (FMO) | Not specified | researchgate.net, poison.org |
| Cytochrome P450 (CYP) | CYP2D6, CYP3A4 | nih.gov |
This table is interactive. Click on the headers to sort.
Theoretical Basis for Prodrug Potential (excluding clinical trials)
A prodrug is an inactive or less active compound that is metabolized in the body to an active drug. The theoretical potential of this compound as a prodrug for selegiline is based on the possibility of its in vivo reduction back to the parent tertiary amine. This biochemical reduction can be mediated by enzyme systems like cytochrome P450s or intestinal microflora.
Using this compound as a therapeutic agent could offer pharmacokinetic advantages. The N-oxide functionality generally increases water solubility, which might alter its absorption and distribution characteristics compared to selegiline. researchgate.net Selegiline undergoes extensive first-pass metabolism, which significantly reduces the systemic exposure of the parent compound relative to its metabolites. nih.gov If this compound could bypass this initial metabolic hurdle and then be slowly converted to selegiline, it might provide more sustained and controlled plasma concentrations of the active drug.
However, this concept is complicated by two key findings. First, an in vitro study using rat liver microsomes did not observe any conversion of this compound back to selegiline, challenging the idea of a simple hepatic prodrug mechanism. nih.gov Second, this compound appears to possess its own intrinsic neuroprotective activity, comparable to selegiline in some preclinical models. core.ac.uk This suggests it may not be a simple inactive prodrug but rather a bioactive metabolite that could also potentially serve as a source of the parent drug.
Q & A
Basic Research Questions
Q. What methodological approaches are optimal for quantifying Selegiline-N-oxide in biological samples during pharmacokinetic studies?
- Methodology : High-performance liquid chromatography-electrospray ionization mass spectrometry (LC-ESI MS) coupled with solid-phase extraction is the gold standard. This technique achieves high sensitivity and specificity, enabling simultaneous detection of this compound alongside other metabolites like methamphetamine and desmethylselegiline. Validation parameters (e.g., linearity, recovery rates) must adhere to FDA/EMA guidelines for bioanalytical method validation .
- Key Data : In human urine, this compound accounts for 2.8–13.2% of the administered dose within 72 hours, making it a reliable biomarker for distinguishing therapeutic use from illicit methamphetamine exposure .
Q. How does this compound serve as a metabolic indicator for monitoring Selegiline administration in clinical trials?
- Rationale : Unlike methamphetamine, which overlaps with recreational drug use, this compound is a unique metabolite of Selegiline. Its urinary excretion profile (peaking within 8–12 hours post-administration) provides a specific biomarker for adherence monitoring in Parkinson’s disease trials .
- Experimental Design : Longitudinal urine sampling at defined intervals (e.g., 0–8h, 8–24h) is critical to capture its pharmacokinetic curve. Cross-validation with plasma metabolite levels ensures data robustness .
Q. What factors influence inter-individual variability in this compound excretion rates?
- Key Variables :
- Dosage Regimen : Cumulative excretion is dose-dependent, with 7.5 mg doses yielding higher urinary concentrations than 2.5 mg .
- Hepatic Metabolism : Genetic polymorphisms in CYP2B6 and CYP3A4 enzymes may alter this compound formation rates .
- Methodological Consideration : Stratify study cohorts by genotype or hepatic function to control for metabolic variability.
Advanced Research Questions
Q. What molecular mechanisms underlie the neuroprotective effects of this compound independent of MAO-B inhibition?
- Hypotheses :
- Oxidative Stress Mitigation : this compound may upregulate antioxidant enzymes (e.g., superoxide dismutase, catalase) and suppress dopamine autooxidation, as observed in preclinical models .
- Anti-apoptotic Pathways : It may stabilize mitochondrial membrane potential and inhibit caspase-3 activation, delaying neuronal apoptosis .
Q. How can researchers resolve contradictions in reported neuroprotective efficacy of this compound across experimental models?
- Analysis Framework :
- Model-Specific Factors : Neuroprotection in MPTP-induced Parkinsonian mice may not translate to 6-OHDA rat models due to differences in toxin mechanisms .
- Dosage and Timing : Subthreshold doses or delayed post-injury administration may fail to elicit protective effects. Optimize dosing windows using pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Q. What experimental design considerations are critical for isolating this compound’s effects from its parent compound in neuroprotection studies?
- Strategies :
- Use of Deuterated Analogs : Synthesize deuterium-labeled Selegiline to track N-oxide formation via isotopic tracing .
- Knockout Models : MAO-B-deficient mice can differentiate this compound’s MAO-B-independent actions .
Methodological Challenges and Solutions
Q. How do genetic polymorphisms in metabolic enzymes impact this compound pharmacokinetics?
- Approach : Conduct in vitro CYP inhibition assays using human liver microsomes. Pair with genotyping of trial participants to correlate CYP2B6/CYP3A4 variants with metabolite clearance rates .
Q. What analytical challenges arise in detecting this compound in complex matrices, and how are they addressed?
- Technical Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
